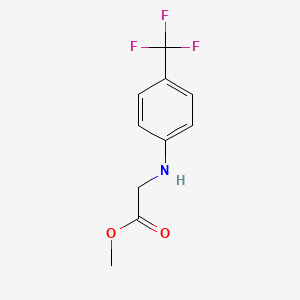

N-(4-Trifluoromethylphenyl)glycine methyl ester

Description

Properties

IUPAC Name |

methyl 2-[4-(trifluoromethyl)anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)6-14-8-4-2-7(3-5-8)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFVOVWDMWLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(4-Trifluoromethylphenyl)glycine methyl ester has shown promise in several biological applications:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of glycine with trifluoromethyl substitutions have been explored for their effectiveness against various bacterial strains .

- Anticancer Properties : Some studies suggest that this compound may possess anticancer activity. The presence of the trifluoromethyl group can influence the compound's interaction with biological targets, potentially leading to increased efficacy against cancer cells .

- Neurological Applications : The compound is being investigated for its potential role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The structural characteristics of glycine derivatives make them suitable candidates for developing drugs targeting the central nervous system .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Formation of the Glycine Backbone : The initial step involves synthesizing the glycine structure, which can be achieved through various methods, including amination reactions.

- Introduction of the Trifluoromethyl Group : This can be done via electrophilic fluorination or other fluorination techniques that introduce the trifluoromethyl group at the para position of the phenyl ring.

- Methyl Esterification : The final step involves converting the carboxylic acid form of glycine to its methyl ester using reagents like methanol and a catalyst .

Agricultural Applications

This compound has potential applications in agriculture, particularly as a pesticide or herbicide:

- Herbicidal Activity : Compounds containing trifluoromethyl groups are known to enhance herbicidal properties. Research has shown that such compounds can effectively inhibit weed growth while being selective towards crops .

- Pesticide Formulations : Due to its unique chemical properties, this compound can be formulated into pesticide products aimed at controlling specific pests without harming beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of N-(4-Trifluoromethylphenyl)glycine exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity compared to non-fluorinated analogs .

Case Study 2: Anticancer Research

Another investigation focused on evaluating the anticancer potential of this compound against various cancer cell lines. Results indicated that specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting a pathway for further drug development .

Case Study 3: Herbicide Development

Research into herbicides revealed that formulations containing this compound demonstrated effective control over certain weed species without adversely affecting crop yields. This highlights its potential as a selective herbicide in agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Biological Activity | Antimicrobial | Effective against E. coli and S. aureus |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide | Selective control over weeds |

| Pesticide formulation | Minimal impact on beneficial organisms |

Mechanism of Action

The mechanism by which N-(4-Trifluoromethylphenyl)glycine methyl ester exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Substituents

- N-(4-Trifluoromethylphenyl)glycine Methyl Ester: The CF₃ group is a strong electron-withdrawing substituent, lowering the ester's activation energy for aminolysis (17.8 kcal·mol⁻¹ in THF), comparable to established activated esters like NHS and PFP esters . This makes it suitable for polymer post-modification (84.2% conversion in aminolysis reactions) .

- However, ethyl esters (vs. methyl) may reduce solubility in polar solvents.

- Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]glycinate (): The chloro and indole groups introduce steric hindrance and moderate electron withdrawal, likely reducing reactivity compared to CF₃-substituted esters.

Electron-Donating Substituents

Physicochemical Properties

Melting Points and Solubility

- Quinoxaline-Based Analogs: Compound 4l (): A glycine methyl ester fused to a trifluoromethylphenyl-quinoxaline scaffold has a melting point of 177–179°C and molecular weight of 435.35 g/mol. Its IR spectrum shows characteristic ester (1751 cm⁻¹) and amide (1655 cm⁻¹) carbonyl stretches . F21 (): A pyridoindole-based amide with CF₃ substitution melts at 261–263°C, illustrating how aromatic stacking and hydrogen bonding in amides increase thermal stability compared to esters .

Lipophilicity

- The trifluoromethyl group significantly increases hydrophobicity.

Data Table: Key Properties of Selected Compounds

Research Implications and Limitations

- The trifluoromethyl group enhances reactivity and lipophilicity, making this compound valuable in medicinal chemistry (e.g., antitubercular agents ) and polymer science .

- Limitations include a lack of direct melting point or solubility data for the target compound, necessitating extrapolation from analogs.

Biological Activity

N-(4-Trifluoromethylphenyl)glycine methyl ester (TFP-Gly-ME) is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article discusses its biological activities, including antimicrobial properties, cytotoxic effects, and interactions with biological targets.

- Molecular Formula : C10H10F3NO2

- Molecular Weight : 233.19 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making TFP-Gly-ME an interesting candidate for further research in medicinal chemistry and agrochemicals .

1. Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. TFP-Gly-ME has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported significant inhibition of bacterial growth, suggesting that the trifluoromethyl moiety plays a crucial role in enhancing antimicrobial potency .

Table 1: Antimicrobial Activity of TFP-Gly-ME

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Methicillin-resistant S. aureus | 8 µg/mL |

2. Cytotoxic Effects

Cytotoxicity assays have demonstrated that TFP-Gly-ME exhibits varying degrees of cytotoxic effects on different cell lines. For instance, it has been observed to induce apoptosis in cancer cell lines while maintaining lower toxicity in normal cells. The structure-activity relationship suggests that the trifluoromethyl group may enhance the compound's ability to interact with cellular targets involved in apoptosis .

Table 2: Cytotoxicity of TFP-Gly-ME on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

| Normal Human Fibroblasts | >100 |

3. Interaction with Biological Targets

TFP-Gly-ME interacts with various biological targets, particularly glycine receptors. Studies have focused on its binding affinity and how modifications to its structure influence receptor activity and downstream signaling pathways. These interactions are critical for understanding the pharmacokinetic properties of the compound and its potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several fluorinated compounds, TFP-Gly-ME was found to significantly inhibit MRSA growth at concentrations lower than many traditional antibiotics. This highlights its potential as a novel antimicrobial agent in treating resistant bacterial infections .

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation assessed the cytotoxic effects of TFP-Gly-ME on various cancer cell lines. Results indicated that the compound selectively induced cell death in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic window for cancer treatment .

Preparation Methods

Reaction Mechanism and Optimization

The arylation proceeds via a single-electron transfer (SET) mechanism, wherein the copper catalyst facilitates oxidative addition of the aryl iodide to form a Cu(III) intermediate. Subsequent reductive elimination yields the N-arylated product. Key parameters include:

-

Solvent polarity : DMF enhances reaction rates by stabilizing charged intermediates.

-

Ligand effects : 2-Isobutyrylcyclohexanone increases catalytic turnover by preventing Cu(I) aggregation.

-

Substrate scope : Electron-deficient aryl iodides (e.g., 4-CF₃-C₆H₄-I) exhibit superior reactivity due to accelerated oxidative addition.

Representative Procedure:

-

Charge a microwave vial with glycine methyl ester (1.0 equiv, 0.25 mmol), 4-iodobenzotrifluoride (2.5 equiv), CuI (5 mol%), ligand (20 mol%), and Cs₂CO₃ (2.0 equiv) in DMF (3 mL).

-

Stir at 25°C for 8 hours under argon.

-

Quench with 1 M HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate).

Yield : 72–78% (isolated). Purity : >95% (HPLC).

Palladium-Catalyzed C(sp³)–H Arylation via Transient Directing Groups

While palladium-mediated C–H activation typically requires a directing group, recent advances enable the use of transient auxiliaries for glycine derivatives. For example, installing a 2-pyridylsulfonyl group on glycine methyl ester permits regioselective C–H arylation at the α-position, followed by deprotection to yield the N-arylated product.

Key Steps:

-

Protection : React glycine methyl ester with 2-pyridylsulfonyl chloride in acetonitrile with tetramethylethylenediamine (TMEDA) to form N-(2-pyridylsulfonyl)glycine methyl ester (yield: 84–97%).

-

Arylation : Treat the protected intermediate with Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), and 4-iodobenzotrifluoride in hexafluoroisopropanol (HFIP) at 100°C.

-

Deprotection : Cleave the 2-pyridylsulfonyl group using HCl in THF/MeOH/H₂O.

Challenges :

-

Multi-step synthesis increases overall process time.

-

HFIP solvent necessitates specialized handling.

Yield : 65–70% (over three steps).

Solid-Phase Synthesis with Fmoc-Protected Intermediates

Adapting methodologies from peptide synthesis, this route employs Fmoc-osu to protect the glycine amine before coupling with 4-trifluoromethylphenylboronic acid. Subsequent esterification and deprotection yield the target compound.

Protocol:

-

Protection : React glycine with Fmoc-osu in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (yield: 47%).

-

Suzuki–Miyaura Coupling : Cross-couple Fmoc-glycine with 4-trifluoromethylphenylboronic acid using Pd(PPh₃)₄.

-

Esterification : Treat the carboxylic acid intermediate with thionyl chloride in methanol.

-

Deprotection : Remove Fmoc with piperidine/DMF.

Advantages :

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cu-catalyzed N-arylation | CuI, ligand | DMF, 25°C, 8 h | 72–78% | One-pot, scalable | Requires aryl iodide substrates |

| Pd-Catalyzed C–H | Pd(OAc)₂, AgOAc | HFIP, 100°C, 24 h | 65–70% | No pre-functionalization of glycine | Multi-step, toxic solvent (HFIP) |

| Fmoc-assisted SPPS | Pd(PPh₃)₄ | DCM/MeOH, 0–25°C | 38–42% | High purity, peptide compatibility | Low yield, costly reagents |

Q & A

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

- Methodological Answer : Chiral resolution methods include enzymatic kinetic resolution (e.g., lipases in organic solvents) or chromatographic separation using chiral stationary phases (CSPs). For example, polysaccharide-based CSPs (Chiralpak AD-H) with hexane/isopropanol mobile phases have resolved glycine ester enantiomers with α > 1.5 . Alternatively, diastereomeric salt formation with (+)-tartaric acid can isolate enantiomers .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be investigated?

- Methodological Answer : Contradictions may arise from rotameric equilibria or impurities. Variable-temperature NMR (e.g., –40°C to 60°C) can freeze rotamers, while 2D NOESY identifies spatial correlations. LC-MS/MS or GC-MS detects trace impurities (e.g., residual solvents or byproducts) .

Q. What computational approaches are suitable for studying interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model binding modes. The trifluoromethyl group’s hydrophobicity and electronic effects are analyzed using DFT (B3LYP/6-31G* basis set) to predict interaction energies with enzymes or receptors .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

- Methodological Answer : Orthogonal analytical methods are essential:

- HPLC-DAD/UV with C18 columns (e.g., Agilent ZORBAX SB-C18, 5 µm) quantifies major impurities.

- ICP-MS detects heavy metal catalysts (e.g., Pd from coupling reactions).

- Headspace GC-MS identifies volatile degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.